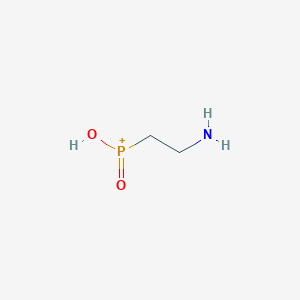

(2-Aminoethyl)phosphinic acid

Overview

Description

2-Aminoethylphosphonic acid, also known as 2-AEP, is a phosphonic acid in which the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 2-aminoethyl group . It has a molecular weight of 125.06 . It is used as a growth medium for the marine bacterium Roseovarius nubinhibens ISM .

Synthesis Analysis

Homologs of 2-aminoethylphosphonic acid were synthesized by the addition of dialkyl phosphites to nitroolefins and the subsequent reduction of the thus obtained esters of 2-nitroethylphosphonic acid to the amino esters. Hydrolysis of the latter gave the free acids . Another method involves the reaction of H3PO2 with secondary amines and formaldehyde in wet AcOH, leading to aminomethyl-H-phosphinic acids in nearly quantitative yields .Molecular Structure Analysis

The linear formula of 2-Aminoethylphosphonic acid is H2NCH2CH2P(O)(OH)2 . The SMILES string representation is NCCP(O)(O)=O .Chemical Reactions Analysis

Phosphonates, including 2-Aminoethylphosphonic acid, are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon . They mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .Physical And Chemical Properties Analysis

2-Aminoethylphosphonic acid is a solid with a melting point of 296 °C (dec.) (lit.) . It is soluble in water at 50 mg/mL, forming a clear, colorless solution .Scientific Research Applications

Environmental Science and Pollution Research

(2-Aminoethyl)phosphinic acid, also known as 2-AEP, is a phosphonate that has been detected in suspended particles in ultraoligotrophic Lake Saiko, Japan . This compound is bioavailable, meaning microorganisms can store and use this compound under extremely phosphorus-limited conditions . This discovery is significant as it is the first study to detect 2-AEP in an ultra-oligotrophic environment .

Role in Aquatic Ecosystems

Phosphonates, including 2-AEP, are potential precursor molecules for aerobic methane production in oligotrophic marine and lake ecosystems . These compounds are produced by in vivo synthesis of bacteria and other organisms, and understanding their dynamics may be key to understanding phosphorus cycling in oligotrophic ecosystems .

Synthesis of Water-Soluble Ligands

The novel water-soluble ligand, N,N-bis(diphenylphosphinomethyl)-2-amino-ethylphosphonic acid, has been synthesized in quantitative yield by reaction of 2-aminoethylphosphonic acid with bis(hydroxymethyl)-diphenylphosphonium chloride in water . This ligand and its sodium salts can be used as water-soluble ligands for transition metal complex catalysts .

Homogeneous Catalysis

The water-soluble ligand synthesized from 2-AEP can be used in homogeneous catalysis . This is a promising method that involves performing the reaction in a biphasic system (water/organic phase) using water-soluble catalysts .

Natural Occurrence and Physiological Role

Phosphonates, including 2-AEP, occur naturally and play significant roles in various biological functions . Their chemical diversity and the open problems associated with them are subjects of ongoing research .

Biogeochemical Cycling

Phosphonates, including 2-AEP, have recently attracted considerable attention because these compounds constitute major organic phosphorus pools in oligotrophic aquatic ecosystems . Understanding their biogeochemical cycling could provide insights into the nutrient dynamics of these ecosystems .

Mechanism of Action

Target of Action

(2-Aminoethyl)phosphinic acid, also known as 2-AEP, is a naturally abundant phosphonate that is used by many prokaryotic systems as a source of phosphorus . It is considered a Human Endogenous Metabolite .

Mode of Action

As a phosphonate, 2-AEP possesses a characteristic C−P bond in which phosphorus is directly bonded to carbon . This allows it to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This makes it a potential lead compound for the development of a variety of drugs .

Biochemical Pathways

It is known that phosphonates, including 2-aep, can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that 2-AEP could affect a wide range of biochemical pathways.

Pharmacokinetics

Its solubility in water (50 mg/ml, clear, colorless ) suggests that it could have good bioavailability

Result of Action

Its ability to mimic the phosphates and carboxylates of biological molecules and potentially inhibit metabolic enzymes suggests that it could have a wide range of effects at the molecular and cellular levels .

Safety and Hazards

2-Aminoethylphosphonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Phosphonates, including 2-Aminoethylphosphonic acid, are considered resources of important biologically active compounds . They are investigated as biologically active analogues of carboxylic amino acids and/or as valuable intermediates for the synthesis of other aminoalkylphosphorus acids . Their synthesis and applications are areas of ongoing research .

properties

IUPAC Name |

2-aminoethyl-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGPBZIWVBCDOP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[P+](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)phosphinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the research offer any insights into the potential applications of (2-Aminoethyl)phosphinic acid?

A1: Unfortunately, the provided research papers do not delve into the applications of (2-Aminoethyl)phosphinic acid. The focus of the first paper is primarily on the synthesis and basic characterization of bis(aminoalkyl)phosphinic acids. The second paper investigates interspecific competition between cyanobacteria species on different phosphorus sources and doesn't involve (2-Aminoethyl)phosphinic acid. Therefore, we cannot deduce any specific applications from these research articles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)